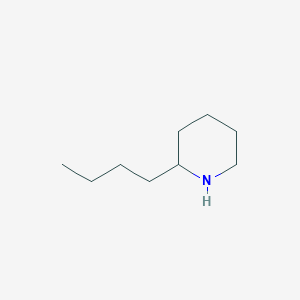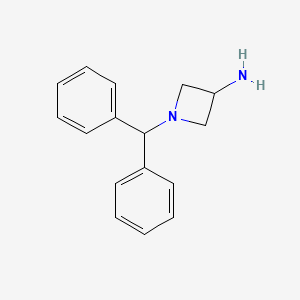
1-Benzhydrylazetidin-3-amine
概述
描述
1-Benzhydrylazetidin-3-amine is a compound of interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry and drug synthesis. The compound features a benzhydryl group attached to an azetidine ring, which is a four-membered cyclic amine. This structure is significant as it can serve as a building block for various chemical reactions and can be modified to enhance its biological activity.
Synthesis Analysis
The synthesis of 1-Benzhydrylazetidin-3-amine has been described in a streamlined two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Upon quenching with water, the mesylate intermediate is isolated by filtration. This intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to afford the title compound as a mono acetate salt in yields ranging from 72% to 84% .
Molecular Structure Analysis
The molecular structure of 1-Benzhydrylazetidin-3-amine is characterized by the presence of a benzhydryl group and an azetidine ring. The benzhydryl motif can be synthesized via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles, which allows for the introduction of various functional groups into the molecule . The azetidine ring, being a four-membered ring, is strained and thus reactive, which can be exploited in further chemical transformations.
Chemical Reactions Analysis
1-Benzhydrylazetidin-3-amine can participate in various chemical reactions due to its reactive azetidine ring and the presence of an amine group. For instance, the azetidine ring can be opened or participate in cycloaddition reactions. The amine group can be used for the formation of Schiff bases, which can then be reacted with diethylphosphite to yield N-benzhydryl-1-aminoalkanephosphonic acid esters . Additionally, the benzhydryl group can be involved in Ni-catalyzed carbon-carbon bond-forming reductive amination, which is a valuable method for the synthesis of tertiary benzhydryl amines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Benzhydrylazetidin-3-amine are not detailed in the provided papers, the general properties of benzhydryl amines can be inferred. Benzhydryl amines are typically solid at room temperature and may exhibit varying solubility in organic solvents depending on the substituents present on the benzhydryl group and the azetidine ring. The chemical properties include reactivity due to the strained azetidine ring and the nucleophilicity of the amine group, which can be utilized in a variety of chemical reactions .
科学研究应用
Chemical Synthesis
1-Benzhydrylazetidin-3-amine is used in the field of chemical synthesis . It is synthesized from commercially available 1-benzhydrylazetidin-3-ol, which is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . This compound represents a functionality often found in compounds of therapeutic potential .
Method of Application
The synthesis involves a two-step process. The first step is the reaction of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . The second step involves the treatment of the resulting mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C .
Results
The procedure yields the titled compound as a mono acetate salt in 72–84% yield .
Medicinal Chemistry
1-Benzhydrylazetidin-3-amine is also used in the field of medicinal chemistry . Specifically, azetidine derivatives, including 1-Benzhydrylazetidin-3-amine, have been evaluated for their potency as dopaminergic antagonists .
Method of Application
The study comprised derivatives substituted in the 3-position with an amide moiety. Further, the phenyl moiety of the amide was modified at the 2, 3, or 4-position .
Results
The most potent D2 and D4 antagonist among these compounds appeared to be the N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively .
-
3-Aminoazetidines , which include 1-Benzhydrylazetidin-3-amine, represent a functionality often found in compounds of therapeutic potential . They are documented primarily in the patent literature .
-
1-Benzhydrylazetidin-3-amine is available for purchase from several vendors, suggesting its use in various research applications .
-
3-Aminoazetidines , which include 1-Benzhydrylazetidin-3-amine, represent a functionality often found in compounds of therapeutic potential . They are documented primarily in the patent literature .
-
1-Benzhydrylazetidin-3-amine is available for purchase from several vendors, suggesting its use in various research applications .
安全和危害
The safety data sheet for 1-Benzhydrylazetidin-3-amine hydrochloride indicates that it is not intended for human or veterinary use . It is for research use only . The signal word for this compound is “Warning” and it has several precautionary statements including “Keep out of reach of children” and "Read label before use" .
属性
IUPAC Name |
1-benzhydrylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNNHXGUOKXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960831 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidin-3-amine | |
CAS RN |
40432-52-8 | |
| Record name | 1-(Diphenylmethyl)-3-azetidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40432-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-(diphenylmethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)
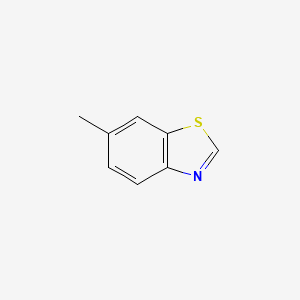
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
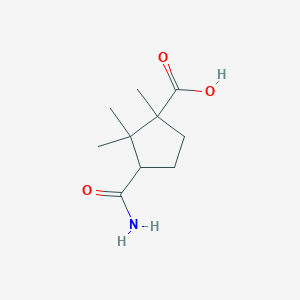
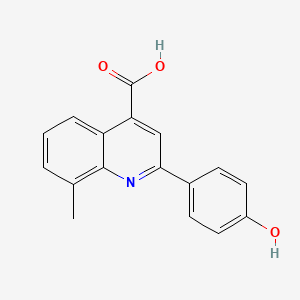
![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)
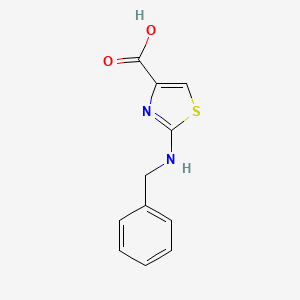
![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)
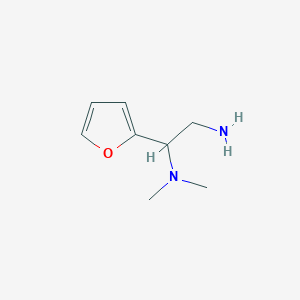
![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)
